molecular formula C₁₆H₁₅F₂N₃O₄S B1140717 Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) CAS No. 953787-51-4

Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity)

Cat. No. B1140717
M. Wt: 383.37
InChI Key:
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Description

Synthesis Analysis

The synthesis of Pantoprazole and its impurities involves complex chemical reactions. Pantoprazole is synthesized through condensation, oxidation, and phase transfer catalysis from key precursors like 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole, achieving an overall yield of about 75% (Fang Hao, 2008). Impurities are identified through methods like high-performance liquid chromatography (HPLC) and characterized using spectroscopy techniques (G. Reddy et al., 2007).

Molecular Structure Analysis

The molecular structure of Pantoprazole Sulfide N-Oxide and related impurities is determined using techniques like X-ray diffraction (XRD), revealing detailed insights into their crystalline forms and molecular interactions. The crystal structure of pantoprazole sodium sesquihydrate, for instance, has been solved, providing foundational knowledge for understanding the properties of its impurities (D. González et al., 2020).

Chemical Reactions and Properties

Pantoprazole and its impurities participate in various chemical reactions, including sulfoxidation, which is a key step in the synthesis and metabolic pathways of PPIs. Transition metals are often used in the oxidation of sulfides to sulfoxides, a reaction crucial for producing sulfoxide-based drugs like Pantoprazole (Q. Pu et al., 2020).

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Pantoprazole is chemically known as 5-(difluoromethoxy)-2-[{(3,4-dimethoxy-2-pyridinyl)methyl}sulfinyl]-1H-benzimidazole . It is a proton pump inhibitor used to treat ulcers, gastroesophageal reflux disorder, erosive esophagitis, and Zollinger−Ellison syndrome .
    • The process comprised the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloro-methyl-3,4-dimethoxypyridinium hydrochloride to get the sulfide intermediate, which is oxidized with m-chloroperoxybenzoic acid (MCPBA) in dichloromethane, yielding pantoprazole .
  • Drug Delivery Systems

    • In this study, a drug carrier was prepared using chitosan, a natural polymer, mixed with bentonite clay. Then, poly (acrylic acid) was added to improve its swelling properties. Pantoprazole was chosen as the model drug .
    • The swelling properties of the prepared samples were investigated at two different temperatures: 25 and 37 °C . The controlled release of the pantoprazole from the drug carriers indicated that the release of the pantoprazole is temperature-sensitive .
    • The release kinetics analysis showed that the first-order and the Korsmeyer-Peppas models fit the best, and that pantoprazole was transported via Fickian diffusion . The prepared samples showed the capability of pantoprazole loading and, thus, its possibility to be used in drug delivery systems .
  • Treatment of Gastroesophageal Reflux Disease (GERD)

    • Pantoprazole is used to treat erosive esophagitis, which is damage to the esophagus from stomach acid caused by gastroesophageal reflux disease, or GERD .
    • It is usually given for up to 8 weeks at a time while your esophagus heals .
  • Treatment of Zollinger-Ellison Syndrome

    • Pantoprazole is also used to treat Zollinger-Ellison syndrome, a condition involving excess stomach acid .
  • Prevention of Nonsteroidal Anti-Inflammatory Drug (NSAID)-Related Ulcers

    • Recent data shows the efficacy of oral pantoprazole in the healing and prevention of nonsteroidal anti-inflammatory drug (NSAID)-related ulcers .
  • Part of Triple Therapy in H.pylori Infection

    • Pantoprazole is used as part of triple therapy in H.pylori infection .
  • Treatment of Duodenal and Gastric Ulcers

    • Pantoprazole helps heal duodenal and gastric ulcers .
    • It works by reducing the amount of acid your stomach makes, which can prevent ulcers from forming and help them heal if they have already formed .
  • Prevention of Pain Medication Induced Ulcers

    • Pantoprazole is used to prevent ulcers induced by pain medications .
    • Nonsteroidal anti-inflammatory drugs (NSAIDs) can cause ulcers in your stomach and the part of your small intestine closest to your stomach. Pantoprazole can prevent these ulcers .
  • Treatment of Reflux Disease

    • Pantoprazole is used to treat reflux disease .
    • Gastroesophageal reflux disease (GERD) is a condition in which the stomach acid frequently flows back into your esophagus, the tube that connects your mouth and stomach. This backwash (acid reflux) can irritate the lining of your esophagus .
  • Part of Triple Therapy in H.pylori Infection

    • Pantoprazole is used as part of triple therapy in H.pylori infection .
    • Helicobacter pylori (H.pylori) is a type of bacteria that can infect your stomach and is a common cause of peptic ulcers. Triple therapy typically involves a proton pump inhibitor such as pantoprazole, and two antibiotics to kill the bacteria .

Safety And Hazards

While specific safety data for Pantoprazole Sulfide N-Oxide is not readily available, general safety measures include avoiding dust formation, avoiding breathing dust, and using appropriate personal protective equipment8.


Future Directions

Future research can focus on the development of new analytical methods for the detection and quantification of Pantoprazole Sulfide N-Oxide in complex matrices, such as biological fluids and environmental samples. Studies can also investigate the potential long-term effects of exposure to Pantoprazole Sulfide N-Oxide in humans and animals9.


Please note that this information is based on available resources and may not be fully comprehensive.


properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-21(22)12(14(13)24-2)8-26-16-19-10-4-3-9(25-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUQOQLHXGSYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity)

CAS RN

953787-51-4
Record name 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953787-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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